molecular formula C16H24N4 B15185669 3-(3-(2-Methylpiperidino)propylamino)indazole CAS No. 82819-12-3

3-(3-(2-Methylpiperidino)propylamino)indazole

Cat. No.: B15185669
CAS No.: 82819-12-3
M. Wt: 272.39 g/mol
InChI Key: VZSXQCXKIJCHOP-UHFFFAOYSA-N
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Description

3-(3-(2-Methylpiperidino)propylamino)indazole is a complex organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a unique structure that combines an indazole core with a piperidine moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(2-Methylpiperidino)propylamino)indazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization .

Mechanism of Action

The mechanism of action of 3-(3-(2-Methylpiperidino)propylamino)indazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways .

Comparison with Similar Compounds

Properties

CAS No.

82819-12-3

Molecular Formula

C16H24N4

Molecular Weight

272.39 g/mol

IUPAC Name

N-[3-(2-methylpiperidin-1-yl)propyl]-1H-indazol-3-amine

InChI

InChI=1S/C16H24N4/c1-13-7-4-5-11-20(13)12-6-10-17-16-14-8-2-3-9-15(14)18-19-16/h2-3,8-9,13H,4-7,10-12H2,1H3,(H2,17,18,19)

InChI Key

VZSXQCXKIJCHOP-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1CCCNC2=NNC3=CC=CC=C32

Origin of Product

United States

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